molecular formula C8H17NO2 B14626218 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- CAS No. 57492-64-5

1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl-

Cat. No.: B14626218
CAS No.: 57492-64-5
M. Wt: 159.23 g/mol
InChI Key: QTLZGKWNNJVPRL-UHFFFAOYSA-N
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Description

1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . These methods often utilize microwave irradiation to reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- typically involves large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazepines, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit histone deacetylase, which plays a role in gene expression and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Properties

CAS No.

57492-64-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

7-methoxy-4,7-dimethyl-1,4-oxazepane

InChI

InChI=1S/C8H17NO2/c1-8(10-3)4-5-9(2)6-7-11-8/h4-7H2,1-3H3

InChI Key

QTLZGKWNNJVPRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CCO1)C)OC

Origin of Product

United States

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